Leu-Arg-Pro-Gly-NH2 dihydrochloride

Description

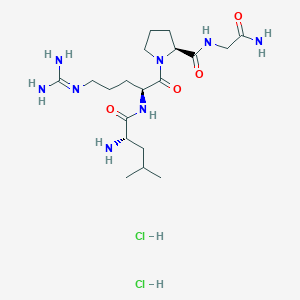

Leu-Arg-Pro-Gly-NH₂ dihydrochloride is a synthetic tetrapeptide with the amino acid sequence Leucine-Arginine-Proline-Glycine, modified by an amide group at the C-terminus and stabilized as a dihydrochloride salt. Its molecular formula is C₂₀H₃₈N₈O₅·2HCl, yielding a molecular weight of approximately 567.5 g/mol (calculated based on standard amino acid masses and HCl addition). The dihydrochloride salt enhances solubility in aqueous solutions, which is critical for biochemical and pharmacological studies.

This peptide is structurally characterized by:

- Leucine (Leu): A hydrophobic residue contributing to membrane interactions.

- Arginine (Arg): A positively charged residue (guanidinium group) enabling electrostatic interactions with negatively charged biomolecules.

- Proline (Pro): A cyclic residue introducing conformational rigidity.

- Glycine (Gly): A flexible residue facilitating structural adaptability.

Potential applications include its use in studying peptide-receptor interactions, enzyme substrates, or as a building block for larger bioactive peptides .

Properties

Molecular Formula |

C19H38Cl2N8O4 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C19H36N8O4.2ClH/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28;;/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24);2*1H/t12-,13-,14-;;/m0../s1 |

InChI Key |

XHEXAPNKBVBDFX-PAALKQLMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N.Cl.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-Arg-Pro-Gly-NH2 dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Leu-Arg-Pro-Gly-NH2 dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Leu-Arg-Pro-Gly-NH2 dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating hormone secretion and its potential therapeutic applications.

Medicine: Explored as a potential treatment for hormone-related disorders, such as infertility and certain cancers.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Leu-Arg-Pro-Gly-NH2 dihydrochloride involves its interaction with the gonadotropin-releasing hormone receptor on pituitary gonadotropes. This interaction stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive function. The molecular targets include the gonadotropin-releasing hormone receptor and downstream signaling pathways that regulate hormone secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ (CAS: 51776-33-1)

- Sequence : Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂

- Molecular Weight : 747.84 g/mol (vs. 567.5 g/mol for Leu-Arg-Pro-Gly-NH₂ dihydrochloride)

- Lacks the dihydrochloride salt, reducing solubility in polar solvents compared to Leu-Arg-Pro-Gly-NH₂ dihydrochloride .

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂

- Sequence : Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂

- Modifications :

- Dnp group (2,4-dinitrophenyl) : Enhances UV detectability and alters receptor-binding specificity.

- D-arginine (D-Arg) : Increases metabolic stability against proteases compared to L-Arg in Leu-Arg-Pro-Gly-NH₂ dihydrochloride.

Physicochemical Properties

| Property | Leu-Arg-Pro-Gly-NH₂ Dihydrochloride | H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ |

|---|---|---|---|

| Molecular Weight | 567.5 g/mol | 747.84 g/mol | ~1,100 g/mol (estimated) |

| Charge (pH 7.4) | +2 (Arg, dihydrochloride) | +1 (Arg) | +1 (D-Arg) |

| Solubility | High (aqueous) | Moderate | Low (hydrophobic Dnp group) |

| Storage Conditions | -20°C (stable) | -20°C | -20°C (light-sensitive) |

| Key Applications | Receptor studies, enzyme substrates | Biomedical research | Fluorescent probes, enzyme inhibitors |

Research Implications and Limitations

- Leu-Arg-Pro-Gly-NH₂ Dihydrochloride is advantageous for studies requiring high solubility and charge-based interactions. However, its shorter sequence limits functional complexity compared to extended peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.

- Modifications such as the Dnp group or D-amino acids (as in Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂) highlight trade-offs between detectability, stability, and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.